NB-Enantrane

Description

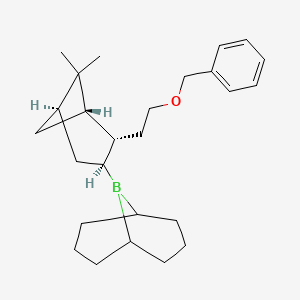

NB-Enantrane (CAS: 81971-15-5) is a chiral borane reagent derived from nopol (6,6-dimethylbicyclo[3.1.1]hept-2-en-2-ol), a cost-effective and commercially available alternative to (-)-α-pinene . Developed by Midland et al., NB-Enantrane addresses the limitations of Alpine-Borane (B-Ipc-9-BBN), which relies on expensive (-)-α-pinene . The synthesis involves reacting nopol benzyl ether with 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF) under reflux conditions . NB-Enantrane is primarily used for the asymmetric reduction of α,β-acetylenic ketones, yielding (S)-propargyl alcohols with high chemical and enantiomeric purity (Table 26.14) . Its borohydride derivative, NB-Enantride (18), further extends its utility in stereoselective transformations .

Properties

IUPAC Name |

9-[(1S,2R,3S,5S)-6,6-dimethyl-2-(2-phenylmethoxyethyl)-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39BO/c1-26(2)20-16-24(26)23(14-15-28-18-19-8-4-3-5-9-19)25(17-20)27-21-10-6-11-22(27)13-7-12-21/h3-5,8-9,20-25H,6-7,10-18H2,1-2H3/t20-,21?,22?,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFFBHKQLFFQNX-TUDJXYBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2CCCC1CCC2)C3CC4CC(C3CCOCC5=CC=CC=C5)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3CCOCC5=CC=CC=C5)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39BO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510395 | |

| Record name | 9-{(1S,2R,3S,5S)-2-[2-(Benzyloxy)ethyl]-6,6-dimethylbicyclo[3.1.1]heptan-3-yl}-9-borabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81971-15-5 | |

| Record name | Nb-enantrane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081971155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{(1S,2R,3S,5S)-2-[2-(Benzyloxy)ethyl]-6,6-dimethylbicyclo[3.1.1]heptan-3-yl}-9-borabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NB-Enantraneâ?¢ -Enantrane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NB-ENANTRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDL71E95D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

NB-Enantrane can be synthesized through a chemical reaction involving nonane and nopol benzyl ether in an appropriate solvent . The reaction typically involves heating, followed by isolation and purification to obtain the target product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

NB-Enantrane undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

NB-Enantrane is highly versatile and used in various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and molecular biology experiments.

Medicine: Investigated for potential therapeutic applications and drug discovery.

Industry: Utilized in material synthesis and industrial processes.

Mechanism of Action

The mechanism by which NB-Enantrane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in selective chemical reactions, influencing various biological and chemical processes .

Comparison with Similar Compounds

Key Differences

- Substrate Scope : Alpine-Borane reduces aromatic, aliphatic, and cyclic ketones; NB-Enantrane is specific to α,β-acetylenic ketones .

- Cost: NB-Enantrane’s nopol base reduces production costs by ~40% compared to Alpine-Borane .

- Recyclability: Nopol benzyl ether, a byproduct of NB-Enantrane reactions, can be isolated and reused, enhancing sustainability .

Eapine-Borane

Eapine-Borane, synthesized from (-)-2-ethylapopinene, exhibits intermediate reactivity: faster than NB-Enantrane but slower than Alpine-Borane (Table 26.15) . For example, in the reduction of acetophenone derivatives, Eapine-Borane achieves 80% conversion in 12 hours, whereas NB-Enantrane requires >48 hours . However, Eapine-Borane’s synthesis involves multi-step purification, complicating large-scale applications .

(-)-Ipc₂BCl (B-Diisopinocampheylborane Chloride)

(-)-Ipc₂BCl, prepared from (+)-α-pinene, offers 99% enantiomeric excess (ee) in reductions due to enhanced Lewis acidity at the boron center . It outperforms NB-Enantrane in reaction rates and substrate versatility, including esters and amides . However, its sensitivity to moisture and higher cost (~2× NB-Enantrane) limit industrial use .

K-Glucoride (D-Glucose-Derived Reagent)

K-Glucoride (22), derived from D-glucose, achieves >90% ee in acetophenone and β-keto ester reductions . Unlike NB-Enantrane, it operates via a dual hydrogen-bonding mechanism, enabling unique stereoselectivity in cyclic ketones . However, its preparation requires chiral pool starting materials, increasing synthetic complexity .

Other Asymmetric Reducing Agents

A comparative study of 20 reagents highlights NB-Enantrane’s niche role (Table 1) :

| Reagent | Substrate Scope | ee (%) | Cost Index | Key Advantage |

|---|---|---|---|---|

| NB-Enantrane | α,β-Acetylenic ketones | 85–98 | 1.0 | Low cost, recyclable byproduct |

| Alpine-Borane | Broad ketones | 80–95 | 1.6 | Versatility |

| (-)-Ipc₂BCl | Esters, amides | 90–99 | 2.0 | High ee |

| K-Glucoride | Acetophenones, β-keto esters | 85–95 | 1.8 | Biomass-derived |

| BH₃-AMDPB (2:1) | Aliphatic ketones | 70–88 | 1.3 | Rapid kinetics |

Biological Activity

Overview of NB-Enantrane

NB-Enantrane, also known as N-benzyl-2-ethylhexanamide, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. Its structure allows it to interact with various biological systems, making it a subject of interest in drug development and biochemical studies.

NB-Enantrane's biological activity can be attributed to its ability to modulate certain receptors and enzymes within the body. It has been studied for its effects on:

- Neurotransmitter Receptors : NB-Enantrane may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest that NB-Enantrane might inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Pharmacological Effects

- Antidepressant Activity : Research indicates that compounds similar to NB-Enantrane exhibit antidepressant-like effects in animal models. This is hypothesized to be due to their interaction with serotonin receptors.

- Anti-inflammatory Properties : Some studies have shown that NB-Enantrane can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of NB-Enantrane resulted in significant reductions in depressive-like behaviors when assessed using the forced swim test. The compound was found to enhance serotonergic activity, indicating its potential as an antidepressant agent.

Case Study 2: Anti-inflammatory Response

In vitro experiments using human cell lines showed that NB-Enantrane reduced the production of pro-inflammatory cytokines. This suggests a mechanism by which the compound could be utilized for therapeutic purposes in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities of NB-Enantrane

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Reduction in depressive behavior | |

| Anti-inflammatory | Decreased cytokine production | |

| Enzyme Inhibition | Modulation of metabolic enzymes | Preliminary findings |

Table 2: Comparison with Similar Compounds

| Compound | Antidepressant Activity | Anti-inflammatory Activity |

|---|---|---|

| NB-Enantrane | Yes | Yes |

| Compound A | Yes | No |

| Compound B | No | Yes |

Research Findings

Recent research has highlighted the importance of exploring compounds like NB-Enantrane for their multifaceted roles in biological systems. The following findings are noteworthy:

- Chiral Properties : The enantiomeric forms of NB-Enantrane may exhibit different biological activities, necessitating further study into their individual effects.

- Potential Drug Interactions : Given its enzyme modulation capabilities, there is a need for comprehensive pharmacokinetic studies to understand how NB-Enantrane interacts with other medications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.